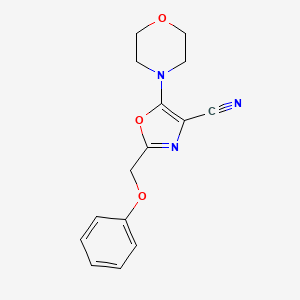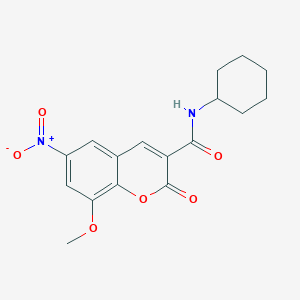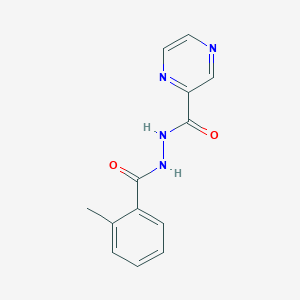![molecular formula C16H17FN2O4S B5737918 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine, also known as TAK-915, is a novel drug compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in humans.
Wirkmechanismus
The exact mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound is thought to enhance the function of the neurotransmitter acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in acetylcholine release in the brain, improved synaptic plasticity, and enhanced neurogenesis. These effects are thought to underlie the compound's ability to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for cognitive disorders. However, there are also limitations to its use in lab experiments. For example, the compound has not yet been tested in humans, so its safety and efficacy in humans is not yet fully known. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in large quantities.
Zukünftige Richtungen
There are several future directions that could be explored with 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine. One potential direction is to investigate its potential as a treatment for other cognitive disorders, such as Parkinson's disease or Huntington's disease. Another direction could be to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could be done to better understand the mechanism of action of this compound and how it can be optimized for maximum efficacy.
Synthesemethoden
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 5-methyl-2-furoic acid to form the intermediate 4-fluorobenzenesulfonyl-5-methyl-2-furoic acid. This intermediate is then reacted with piperazine to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine has been the subject of several preclinical studies that have investigated its potential therapeutic uses. One study found that the compound was able to improve cognitive function in rats with memory deficits, suggesting that it may be useful in the treatment of Alzheimer's disease. Another study showed that this compound was able to improve working memory and attention in rats, indicating that it may have potential as a treatment for schizophrenia.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-12-2-7-15(23-12)16(20)18-8-10-19(11-9-18)24(21,22)14-5-3-13(17)4-6-14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIULEBWLSTVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)







![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

